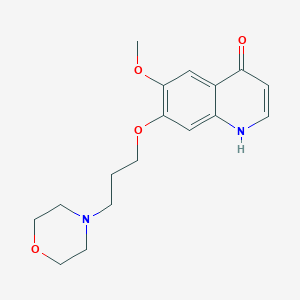

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol

Description

Chemical Identity and Structural Characterization of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing quinoline cores with multiple substituents. The complete systematic name "this compound" precisely describes the spatial arrangement and connectivity of functional groups within the molecular framework. The base quinoline structure provides the fundamental bicyclic aromatic system, while the numerical prefixes indicate specific substitution positions according to quinoline numbering conventions.

The molecular formula C17H22N2O4 reveals the elemental composition and provides insight into the degree of unsaturation within the structure. With a molecular weight of 318.37 daltons, this compound demonstrates moderate molecular complexity suitable for various chemical transformations. The formula indicates the presence of two nitrogen atoms, consistent with the quinoline ring system and the morpholine substituent, while the four oxygen atoms correspond to the methoxy group, the morpholine oxygen, the propoxy linker oxygen, and the hydroxyl group at position 4.

The Chemical Abstracts Service registry number 1167053-13-5 provides unique identification for this specific molecular entity. The systematic molecular descriptor SMILES notation "OC1=CC=NC2=CC(OCCCN3CCOCC3)=C(OC)C=C12" accurately represents the connectivity pattern and enables computational analysis of molecular properties. This notation clearly delineates the hydroxyl group at position 4, the methoxy substitution at position 6, and the morpholinopropoxy chain at position 7 of the quinoline core.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H22N2O4 | |

| Molecular Weight | 318.37 g/mol | |

| CAS Registry Number | 1167053-13-5 | |

| MDL Number | MFCD19440964 |

Structural Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation through detailed analysis of hydrogen and carbon-13 environments within the molecular framework. The proton nuclear magnetic resonance spectrum reveals characteristic signal patterns that correspond to distinct molecular regions and confirm the proposed structural assignment. The morpholine ring system exhibits typical resonance patterns with the nitrogen-adjacent methylene protons appearing as broad signals due to nitrogen quadrupolar effects, while the oxygen-adjacent methylene groups display more defined multipicity patterns.

The aromatic region of the proton spectrum contains signals corresponding to the quinoline ring system, with chemical shifts reflecting the electronic environment modifications introduced by the various substituents. The methoxy group appears as a sharp singlet, typically observed around 3.8-4.0 parts per million, providing unambiguous identification of this functional group. The propoxy linker chain generates a characteristic triplet-quartet-triplet pattern that confirms the three-carbon spacer between the quinoline ring and the morpholine moiety.

Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework and electronic environments within the molecule. The quinoline carbon atoms display chemical shifts consistent with aromatic carbon environments, with notable deshielding effects observed for carbons adjacent to electronegative substituents. The morpholine ring carbons appear in characteristic regions, with the carbon atoms adjacent to nitrogen showing upfield shifts compared to those adjacent to oxygen.

| NMR Parameter | Chemical Shift Range | Assignment |

|---|---|---|

| Aromatic H | 6.8-7.5 ppm | Quinoline ring protons |

| Methoxy H | 3.8-4.0 ppm | -OCH3 group |

| Morpholine CH2 | 2.4-3.8 ppm | Morpholine ring protons |

| Propoxy CH2 | 2.0-4.3 ppm | Linking chain protons |

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The hydroxyl group at position 4 of the quinoline ring generates a broad absorption band typically observed in the 3200-3600 wavenumber region, with the exact position dependent on hydrogen bonding interactions and molecular environment. The morpholine ring system contributes characteristic carbon-nitrogen and carbon-oxygen stretching vibrations that appear in the fingerprint region of the spectrum.

The aromatic carbon-carbon stretching vibrations from the quinoline ring system produce multiple absorption bands in the 1400-1600 wavenumber range, providing confirmation of the aromatic character. The methoxy group generates characteristic carbon-hydrogen stretching absorptions in the 2800-3000 wavenumber region, along with carbon-oxygen stretching vibrations around 1000-1300 wavenumbers. The aliphatic propoxy linker contributes additional carbon-hydrogen stretching and bending vibrations that complement the overall spectroscopic fingerprint.

| Functional Group | Wavenumber Range (cm⁻¹) | Characteristic Absorption |

|---|---|---|

| O-H stretch | 3200-3600 | Hydroxyl group |

| C-H stretch (aromatic) | 3000-3100 | Quinoline ring |

| C-H stretch (aliphatic) | 2800-3000 | Propoxy and morpholine |

| C=C stretch (aromatic) | 1400-1600 | Quinoline ring |

| C-O stretch | 1000-1300 | Ether linkages |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides molecular weight confirmation and structural insights through characteristic fragmentation pathways. The molecular ion peak at mass-to-charge ratio 318.37 corresponds precisely to the calculated molecular weight, confirming the molecular formula assignment. Fragmentation patterns reveal the relative stability of different structural components and provide information about preferred cleavage sites within the molecule.

The morpholinopropoxy substituent represents a labile portion of the molecule that frequently undergoes fragmentation during ionization processes. Loss of the morpholine ring system (molecular weight 87) generates characteristic fragment ions that aid in structural confirmation. The quinoline core demonstrates notable stability under mass spectrometric conditions, often remaining intact even after extensive fragmentation of the side chains.

High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation through accurate mass measurements. The isotope pattern analysis provides additional confirmation of the molecular formula by comparing observed and theoretical isotope distributions. Tandem mass spectrometry experiments reveal detailed fragmentation pathways that support the proposed structural assignment and provide insights into gas-phase ion chemistry.

Comparative Analysis of Tautomeric and Conformational Properties

The 4-hydroxyquinoline core of this compound exhibits potential for tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, a phenomenon extensively studied in quinoline chemistry. Quantum chemical calculations and experimental nuclear magnetic resonance studies indicate that the equilibrium position depends significantly on solvent environment and hydrogen bonding interactions. In polar aprotic solvents such as dimethyl sulfoxide, the 4-oxo tautomer generally predominates due to enhanced stabilization through hydrogen bonding.

The carbon-13 nuclear magnetic resonance chemical shift of the carbon at position 4 serves as a diagnostic indicator for tautomeric preference. Significant deshielding of this carbon nucleus, typically observed as downfield shifts beyond 170 parts per million, strongly favors the 4-oxo tautomeric form. Conversely, chemical shifts in the 150-160 parts per million range suggest predominance of the 4-hydroxy tautomer. The electronic effects of the 6-methoxy and 7-morpholinopropoxy substituents influence this equilibrium through inductive and mesomeric effects that stabilize one tautomer over the other.

Conformational analysis reveals multiple low-energy conformations arising from rotation around the propoxy linker chain connecting the quinoline core to the morpholine ring. The morpholine ring itself adopts a chair conformation that minimizes steric interactions and maximizes orbital overlap. The propoxy chain exhibits gauche and anti conformations that influence the overall molecular shape and potential intermolecular interactions. Computational modeling studies suggest that extended conformations predominate in solution, minimizing steric clashes between the morpholine ring and the quinoline aromatic system.

| Tautomeric Form | Diagnostic NMR Shift | Solvent Preference | Stability Factors |

|---|---|---|---|

| 4-Hydroxy | 150-160 ppm (C-4) | Protic solvents | Aromatic stabilization |

| 4-Oxo | >170 ppm (C-4) | Aprotic solvents | Hydrogen bonding |

Properties

IUPAC Name |

6-methoxy-7-(3-morpholin-4-ylpropoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-21-16-11-13-14(18-4-3-15(13)20)12-17(16)23-8-2-5-19-6-9-22-10-7-19/h3-4,11-12H,2,5-10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORNIZQIXPVUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627295 | |

| Record name | 6-Methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167053-13-5 | |

| Record name | 6-Methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

- 6-Methoxy-7-chloroquinolin-4-ol or related halogenated quinoline derivatives serve as key intermediates.

- 3-(Morpholin-4-yl)propan-1-ol or morpholine derivatives as nucleophilic agents.

- Potassium carbonate (K2CO3) as the base.

- Dimethylformamide (DMF) as the solvent.

- Heating under reflux or elevated temperature (e.g., 90 °C).

Nucleophilic Substitution Reaction

The core step is the nucleophilic substitution of the chlorine atom at position 7 of a 6-methoxy-7-chloroquinolin-4-ol intermediate by the morpholinopropoxy nucleophile. This reaction typically proceeds as follows:

- The 6-methoxy-7-chloroquinolin-4-ol is dissolved in dry DMF.

- Potassium carbonate is added as a base to deprotonate the nucleophile and facilitate substitution.

- The morpholinopropoxy nucleophile is introduced.

- The reaction mixture is heated at approximately 90 °C for 4 to 5 hours under stirring.

- After completion, the mixture is cooled, extracted with ethyl acetate, dried over sodium sulfate, and concentrated under vacuum.

- The crude product is purified by silica gel column chromatography using a petroleum ether/acetone mixture (4:1) as eluent.

This method yields This compound as a white solid with yields reported around 70-75% and melting points in the range of 89–91 °C.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, high boiling point |

| Base | Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |

| Temperature | 90 °C | Sufficient for reaction progress without decomposition |

| Reaction Time | 4.5 hours | Ensures complete substitution |

| Purification | Silica gel chromatography | Petroleum spirits/acetone (4:1) eluent |

| Yield | ~73% | Moderate to good yield |

| Product Appearance | White solid | Consistent with literature |

| Melting Point | 89–91 °C | Confirms purity and identity |

Alternative Synthetic Routes

Other synthetic approaches involve:

- Preparation of the quinoline core with nitro or chloro substituents , followed by selective substitution and reduction steps to introduce the morpholinopropoxy group.

- Cyclization reactions starting from appropriate aniline derivatives and formamide or related reagents to build the quinoline ring system before side-chain installation.

- Palladium-catalyzed amination or etherification methods have been reported for related quinoline derivatives but are less common for this specific compound.

Purification and Characterization

- Purification is typically achieved by column chromatography on silica gel.

- Characterization data include:

- [^1H NMR](pplx://action/followup) showing aromatic protons, methoxy singlet (~4.05 ppm), morpholine methylene protons (~3.9–4.4 ppm), and propyl chain signals.

- Melting point consistent with literature values.

- Mass spectrometry confirming molecular weight.

Summary of Preparation Method

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from 6-methoxy-7-chloroquinolin-4-ol | Commercial or synthesized precursor | Halogenated quinoline intermediate |

| 2 | Nucleophilic substitution at position 7 | Morpholinopropoxy nucleophile, K2CO3, DMF, 90 °C, 4.5 h | Substitution of Cl by morpholinopropoxy group |

| 3 | Work-up and purification | Extraction with ethyl acetate, drying, concentration, chromatography | Pure this compound |

Research Findings and Notes

- The reaction proceeds efficiently under mild heating with good yields and relatively straightforward purification.

- The presence of the morpholine ring enhances solubility and biological activity, making this compound a valuable intermediate in medicinal chemistry.

- The method is adaptable to scale-up with appropriate optimization of solvent volumes and reaction times.

- The use of DMF as solvent and K2CO3 as base is crucial for the nucleophilic substitution efficiency.

- Alternative bases or solvents may lead to lower yields or side reactions.

Chemical Reactions Analysis

Preparation of Precursors

6-hydroxyl-7-methoxy-3H-quinazolin-4-one (IV) is a critical precursor. Its synthesis involves:

-

Nitration : Catalyzed by saltpeter in methylene dichloride solvent.

-

Reduction and cyclization : A one-pot process using Fe and acetic acid to form the quinazoline core .

Alkylation with N-(3-chloropropyl)morpholine

The hydroxyl group in precursor IV undergoes nucleophilic substitution with N-(3-chloropropyl)morpholine in the presence of alkali (e.g., Na₂CO₃ or triethylamine). Reaction conditions include:

-

Solvent : DMF or methylene dichloride.

-

Temperature : 80–105°C for 1–3 hours.

-

Yield : Up to 88% after purification via recrystallization .

Reduction of Quinazolin-4-one to Quinolin-4-ol

The quinazolin-4-one is reduced to the quinolin-4-ol using Fe powder in acetic acid under reflux (80°C for 2–3 hours). This step removes the ketone group, forming the hydroxyl group .

Alkylation Reaction

The substitution of the hydroxyl group in IV with the morpholinopropoxy group occurs via an SN2 mechanism , facilitated by alkali deprotonation. The reaction is monitored via TLC, and the product is isolated through dichloromethane extraction .

Reduction of Quinazolin-4-one

The reduction step uses Fe as a reductant in acetic acid. This likely involves protonation of the carbonyl group, followed by single-electron transfer from Fe to form the quinolin-4-ol structure .

Biological Relevance

The compound and its derivatives exhibit cytotoxic activity against cancer cells, particularly ovarian (A2780) and breast (MCF-7) lines. Key findings:

-

Structure–Activity Relationship : The 6-methoxy and 3-morpholinopropoxy groups enhance activity compared to hydroxyl derivatives .

-

Apoptosis Induction : Related derivatives (e.g., 7a ) trigger apoptosis in H1299 cells at concentrations as low as 2 μmol/L .

Biological Activity Highlights

| Cell Line | Activity (IC₅₀) | Key Substituents | Citation |

|---|---|---|---|

| A2780 | <0.1 × 10⁻⁶ M | 6-methoxy + 3-morpholinopropoxy | |

| MCF-7 | Comparable to abemaciclib | 1,2,3-triazole-quinoline |

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol is its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound displayed noteworthy activity against human ovarian cancer cell lines, with IC50 values indicating potent inhibitory effects (IC50 < 0.1 μM) . This suggests that the compound could be further developed into a therapeutic agent for ovarian cancer treatment.

- Structure-Activity Relationship (SAR) : The presence of the methoxy and morpholinopropoxy groups at specific positions on the quinoline ring significantly enhances the anticancer properties of the compound. Variations in substituents have been shown to dramatically affect biological activity, indicating that careful modification of the compound's structure could lead to more potent derivatives .

Biochemical Interactions

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have highlighted its role as an inhibitor of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis . The IC50 values observed in these studies suggest that it may act as a competitive inhibitor, potentially blocking the signaling pathways that promote cancer cell survival and proliferation.

Other Therapeutic Applications

Beyond oncology, this compound may have applications in other therapeutic areas.

Summary of Research Findings

| Study Focus | Key Findings | IC50 Values |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity against ovarian cancer cell lines | < 0.1 μM |

| Enzyme Inhibition | Inhibition of c-Met receptor kinase | IC50 = 0.037 μM |

| Structural Impact | Methoxy and morpholinopropoxy groups enhance activity | Varied by substituent |

Mechanism of Action

The mechanism of action of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various cellular pathways and processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogs in the Quinoline/Quinazoline Family

The compound’s activity and selectivity are influenced by:

- Core structure (quinoline vs. quinazoline)

- Substituent positions (methoxy, morpholinopropoxy)

- Functional group modifications (chloro, nitro, amino groups).

Table 1: Key Structural Analogs and Their Properties

Pharmacological Activity Comparison

- EGFR Inhibition: Quinazoline derivatives (e.g., Gefitinib) exhibit higher EGFR selectivity due to the planar quinazoline core, which fits the ATP-binding pocket . Quinoline analogs (e.g., this compound) show broader kinase inhibition (e.g., c-Met) but lower EGFR specificity .

- Cytotoxicity: Morpholinopropoxy-substituted quinolines (e.g., compound 12a) demonstrate moderate cytotoxicity (IC₅₀ = 10–50 μM in MTT assays), while pyridazinone derivatives (e.g., compound 22) show enhanced activity (IC₅₀ = 0.8–2.1 μM) due to pyridazinone’s hydrogen-bonding capacity .

- Solubility and Bioavailability: The morpholinopropoxy chain in this compound improves water solubility compared to non-polar analogs (e.g., 6,7-dimethoxyquinolines) . Carboxylic acid derivatives (e.g., compound in ) exhibit further solubility enhancements but reduced cell permeability .

Physicochemical Properties

Table 2: Spectral and Physical Data Comparison

| Compound | Melting Point (°C) | ¹H NMR Key Signals (δ, ppm) | HRMS (m/z) | Reference |

|---|---|---|---|---|

| This compound | 105–107 | 8.78 (s, 1H, quinoline-H), 4.30–4.23 (m, morpholine) | 313 [M+1]⁺ | [1] |

| 6-Methoxy-7-(4-morpholinobutoxy)quinoline (11p) | N/A | 7.36 (d, J = 8.4 Hz, ArH), 10.24 (s, NH) | 487.1754 [M+H]⁺ | [2] |

| Foretinib | N/A | 8.82 (s, quinoline-H), 6.90–7.20 (m, fluorophenyl) | 644.2304 [M+H]⁺ | [6, 17] |

Biological Activity

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core with a methoxy group and a morpholinopropoxy substituent. This structural configuration is crucial for its interaction with biological targets.

Target Receptors:

The compound primarily interacts with sigma-2 receptors and P-glycoprotein (P-gp), which are significant in modulating drug resistance in cancer therapy. The binding affinity of this compound to these targets enhances its potential as an anticancer agent.

Biochemical Pathways:

The interaction with sigma-2 receptors is associated with the inhibition of cell proliferation and the sensitization of cancer cells to conventional therapies. Additionally, it may influence various signaling pathways involved in cell survival and apoptosis, suggesting a multifaceted mechanism of action .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxicity against various cancer cell lines, including:

These findings indicate that the compound exhibits potent activity against both hormone-sensitive and resistant cancer cell lines.

Inhibition of Drug Resistance

The compound's ability to inhibit P-glycoprotein suggests that it could be effective in overcoming multidrug resistance, a common challenge in cancer treatment. By enhancing the sensitivity of resistant cancer cells to chemotherapeutic agents, it may improve therapeutic outcomes .

Case Studies

-

In Vitro Studies:

In vitro assays have shown that this compound significantly reduces cell viability in treated cancer cell lines compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest . -

Molecular Modeling:

Molecular docking studies suggest that the compound fits well into the binding sites of sigma receptors, indicating strong potential for receptor-mediated effects .

Cellular Effects

The compound has been reported to alter gene expression profiles associated with apoptosis and survival pathways. It may also modulate enzymatic activities related to metabolic pathways, thereby influencing cellular metabolism and growth .

Q & A

Q. What safety protocols are critical for handling this compound in preclinical studies?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure.

- Waste disposal : Incinerate organic waste containing morpholine derivatives.

- In vivo toxicity : Monitor liver enzymes (ALT/AST) and renal function in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.